Riamilovir
Beschreibung
Eigenschaften
IUPAC Name |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQGNMSSHPZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389402 | |
| Record name | Riamilovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123606-06-4 | |
| Record name | Riamilovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riamilovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIAMILOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
This compound primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments. It is believed to target hemagglutinin, a specific viral protein.
Mode of Action
This compound operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides. The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds.
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of viral RNA. By inhibiting this process, this compound prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus.
Pharmacokinetics
It is noted that the chemical properties of this compound provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug.
Result of Action
The primary result of this compound’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals.
Biochemische Analyse
Biochemical Properties
The main principle action of Riamilovir is to inhibit the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments through its synthetic analogue to the bases of purine nucleosides. It disrupts viral transcription and replication, with antiviral activity against a range of RNA viruses.
Cellular Effects
This compound has been found to reduce the level of nonspecific inflammatory markers in the blood serum along with normal characteristics of liver enzymes. It was also shown to reduce the viral load in lung tissue.
Molecular Mechanism
This compound acts directly on the virus’s RNA-dependent RNA polymerase, thereby preventing the virus from replicating. The exact molecular target has not been reported, although molecular docking studies suggest an interaction of this compound with SARS-CoV-2 Mpro (3CL protease).
Temporal Effects in Laboratory Settings
Patients assigned to this compound had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7.
Wissenschaftliche Forschungsanwendungen
Treatment of Influenza
Riamilovir has shown significant efficacy in treating influenza. A meta-analysis encompassing randomized clinical trials demonstrated that this compound is effective in both initial and late stages of influenza infection. In these studies, patients treated with this compound exhibited a statistically significant reduction in clinical symptoms compared to placebo and even outperformed oseltamivir (Tamiflu) in some aspects .
| Study | Patient Count | Efficacy Outcome | Comparison |
|---|---|---|---|
| Meta-analysis | 471 | Significant symptom reduction | Placebo & Oseltamivir |
| Randomized trial | 120 | High efficacy in mild cases | Standard care |
Treatment of COVID-19
In response to the COVID-19 pandemic, this compound's antiviral properties were evaluated for treating SARS-CoV-2 infections. Clinical trials indicated that patients receiving this compound experienced quicker recovery times and fewer severe symptoms compared to those receiving standard treatments alone. For instance, a study reported that 75% of patients had normalized body temperatures by the fourth day of treatment .
| Study | Patient Count | Treatment Duration | Efficacy Outcome |
|---|---|---|---|
| Clinical trial | 120 | 7 days (250 mg TID) | Improved recovery rates |
| Comparative study | 59 | 5 days (1250 mg/day) | Reduced duration of fever and cough |
Broader Antiviral Activity
Beyond influenza and COVID-19, this compound has shown promise against other viral infections. It has been investigated for its effects on dengue fever and tick-borne encephalitis, demonstrating positive outcomes in clinical settings without significant adverse effects . The drug's broad-spectrum activity suggests potential applications in treating various viral diseases.
Case Study: Dengue Fever Treatment
A patient diagnosed with dengue fever was treated with this compound over five days. The treatment resulted in significant clinical improvement without adverse events. Symptoms such as fever and muscle pain subsided within three days of initiating therapy .
Case Study: ARVI in Children
A clinical study involving children aged 12–17 diagnosed with acute respiratory viral infections (ARVI) indicated that this compound significantly reduced the duration of illness compared to a control group. No serious adverse events were recorded, affirming its safety profile for pediatric use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Mechanism of Action
- Riamilovir : Inhibits viral replication by binding to the S-protein/ADP2 complex, blocking viral entry, and disrupting RNA synthesis . Exhibits dual antiviral and antiplatelet effects under hypercytokinemia .
- Ribavirin : Nucleoside analog targeting RNA-dependent RNA polymerase (RdRp); associated with hemolytic anemia and hepatotoxicity .
- Remdesivir: Nucleotide prodrug inhibiting RdRp; requires intravenous administration and shows variable efficacy in late-stage COVID-19 .
Clinical Efficacy in COVID-19
Pharmacokinetics and Dosing
Unique Properties
Q & A
Q. What is the molecular mechanism of Riamilovir's antiviral activity against RNA viruses like SARS-CoV-2?
this compound primarily inhibits viral entry by targeting the S-protein/ADP2 complex, blocking viral binding to host cells. This mechanism is supported by in vitro studies showing reduced viral replication in LPS-activated macrophages, where this compound suppressed platelet aggregation by 96.3% at 100 µM (IC50 = 5.2 µM) . The drug’s structural similarity to guanine allows competitive interference with viral RNA polymerase activity, though this requires further validation via crystallographic analysis .
Q. Which experimental models are validated for studying this compound’s antiplatelet activity in thromboinflammatory conditions?
- In vitro : Rabbit whole blood assays using impedance aggregometry (Chrono-Log-700) with ADP (5 µM) as an inducer. LPS (20 µM) is co-administered to simulate hypercytokinemia, increasing platelet activation amplitude from 8.3 Ω to 11.9 Ω .
- In vivo : Rat models with LPS-induced systemic inflammation (2 mg/kg IV). Platelet aggregation is measured via abdominal aorta blood sampling 4 hours post-LPS administration. This compound (20 mg/kg intragastrically) reduces aggregation by 29.4% under baseline conditions and 64% under LPS stimulation .
Q. What key chemical properties of this compound influence its pharmacokinetic and pharmacodynamic profiles?
this compound (C5H4N6O3S, MW 228.19) is a sodium salt dihydrate with solubility in DMSO (20 mg/mL). Its nitro-triazolo-triazine core enables selective binding to viral enzymes and platelet ADP receptors. The methylthio group enhances membrane permeability, critical for intracellular antiviral activity . Stability studies recommend storage at -20°C (powder) or -80°C (solution) to prevent degradation .
Advanced Research Questions
Q. How can conflicting clinical data on this compound’s prophylactic vs. therapeutic efficacy in COVID-19 be reconciled?
A 2021 clinical study reported increased hospitalization duration and complications (e.g., pulmonary insufficiency) with prophylactic use but a 4-fold reduction in musculoskeletal pain with therapeutic administration . Methodological discrepancies include:
- Timing : Prophylactic dosing may prematurely suppress immune signaling, whereas therapeutic use targets established viral replication phases.
- Dosing : Suboptimal prophylactic concentrations might fail to inhibit viral entry while exacerbating cytokine imbalances.
- Study design : Lack of double-blinding in prophylaxis trials vs. controlled therapeutic trials. Future studies should standardize dosing windows (e.g., pre-exposure vs. post-symptom onset) and integrate cytokine profiling .
Q. What methodological approaches validate this compound’s synergistic effects with other antivirals?
Combination studies with oseltamivir in murine influenza models used viral titer quantification (TCID50) and survival rate analysis. Synergy was observed when this compound (10 mg/kg) was administered 24 hours post-infection, reducing lung viral load by 3.5 log units vs. monotherapy. Methodological recommendations:
Q. How does molecular docking elucidate this compound’s off-target interactions, such as with HSP90?
AutoDock Tools 1.5.6 simulations revealed this compound binds to HSP90α’s N-domain (PDB ID: 5XRB) with a -5.06 kcal/mol affinity, forming van der Waals interactions with PHE138 and TYR139. This suggests potential interference with HSP90’s chaperone function, which may explain observed anti-inflammatory effects. Experimental validation via thermal shift assays or SPR is needed to confirm binding kinetics .
Q. What analytical techniques are optimal for detecting this compound in biological matrices?
Pyrene-based fluorescence sensors (Sensors 1-2) achieve detection limits of 10 nM via Stern-Volmer quenching (Ksv = 2.67·10^4 M^-1). HPLC-MS/MS with C18 columns and ESI+ ionization provides higher specificity for pharmacokinetic studies, particularly in plasma and urine .
Q. How can in silico modeling optimize this compound dosing in comorbid populations (e.g., renal impairment)?
Physiologically based pharmacokinetic (PBPK) models using Simcyp® simulate clearance adjustments. Key parameters:
Q. Methodological Recommendations for Future Studies
- Contradiction analysis : Use GRADE criteria to evaluate evidence quality, emphasizing RCTs over observational data .
- Dose optimization : Employ adaptive trial designs (e.g., BOIN) to balance efficacy (platelet inhibition >50%) and bleeding risks .
- Data transparency : Share raw aggregometry data and docking parameters via repositories like Zenodo to enable meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
